molecular formula C20H16N2O3 B2789531 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-35-1

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No. B2789531
CAS RN: 478033-35-1
M. Wt: 332.359
InChI Key: HPBHQNVIOBKNIR-LPYMAVHISA-N
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Description

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile, also known as 2-DMPF, is a nitrile compound that has been studied extensively for its potential applications in scientific research. This compound is highly reactive and can be used in a variety of reactions, making it a valuable tool for scientists.

Scientific Research Applications

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a versatile compound that can be used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including benzimidazoles, indoles, and quinolines. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. In addition, this compound has been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials.

Mechanism of Action

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a highly reactive compound and can undergo a variety of reactions. The most common reaction is the formation of a nitrile group, which is a three-carbon chain with a nitrogen atom at the end. This reaction is catalyzed by an acid and can be used to form a variety of compounds, including amines, amides, and other nitrogen-containing compounds. In addition, this compound can undergo a variety of other reactions, including the formation of an imine, aldol condensation, and Diels-Alder reactions.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. It has been found to have a variety of effects on the body, including the modulation of enzyme activity, the regulation of gene expression, and the stimulation of cell proliferation. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a highly reactive compound and can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions, making it a valuable tool for scientists. However, it is important to note that this compound is highly toxic and should be handled with caution. In addition, it is important to note that this compound is not soluble in water and must be dissolved in a solvent before use.

Future Directions

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile has a wide range of potential applications in scientific research and has been studied extensively for its potential uses. In the future, it is likely that this compound will be used in a variety of applications, including drug discovery and development, the synthesis of new materials, and the synthesis of new compounds. In addition, it is likely that this compound will be used in the development of new catalysts and reagents for organic synthesis. Finally, it is likely that this compound will be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials.

Synthesis Methods

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,4-dimethoxybenzaldehyde with anhydrous ammonia in the presence of an acid. This reaction yields this compound in a high yield. Other methods include the reaction of 3,4-dimethoxybenzaldehyde with ammonium acetate in the presence of an acid, or the reaction of 3,4-dimethoxybenzaldehyde with ethylenediamine in the presence of an acid.

properties

IUPAC Name

2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-23-17-9-8-14(10-19(17)24-2)13-22-20-16(12-21)11-18(25-20)15-6-4-3-5-7-15/h3-11,13H,1-2H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBHQNVIOBKNIR-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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